5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole;hydrochloride
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Overview
Description
The compound “5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole;hydrochloride” is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry . These include a piperidine ring, an oxadiazole ring, and an ether group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, an oxadiazole ring, and an ether group. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-oxadiazole, containing piperidine or pyrrolidine rings, exhibit strong antimicrobial activity. This includes studies on new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, which have shown promising results against various microbial strains. The structural modifications in these compounds have been linked to their enhanced antimicrobial efficacy, providing insights into their potential use in combating microbial infections (K. Krolenko, S. Vlasov, I. A. Zhuravel, 2016), (H. Khalid et al., 2016).
Anti-inflammatory and Analgesic Agents
The synthesis of novel compounds derived from 1,2,4-oxadiazole structures has also been explored for their anti-inflammatory and analgesic properties. Studies have focused on synthesizing and evaluating these derivatives for their effectiveness in inhibiting cyclooxygenase enzymes and providing relief from pain and inflammation, showcasing their potential in medicinal chemistry and drug development (A. Abu‐Hashem et al., 2020).
Treatment of Cognitive Deficits
Specific oxadiazole derivatives have been identified as potent and selective partial agonists for the 5-HT4 receptor, showing promise in the treatment of cognitive deficits associated with Alzheimer's disease. The discovery and preclinical characterization of compounds like Usmarapride highlight the potential for these derivatives in offering disease-modifying effects and improving cognitive functions in affected individuals. This research underscores the importance of structural modifications for achieving desired pharmacological profiles and their implications for therapeutic interventions (R. Nirogi et al., 2021).
Future Directions
Properties
IUPAC Name |
5-[4-(2-methoxyethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3.ClH/c1-19-11-6-15(4-7-16-8-5-15)14-17-13(18-21-14)12-2-9-20-10-3-12;/h12,16H,2-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLHAWQBGJSJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCNCC1)C2=NC(=NO2)C3CCOCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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